4,7-Dichloroisoindoline-1,3-dione
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Overview
Description
4,7-Dichloroisoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of chlorine atoms at positions 4 and 7 further modifies its chemical properties. Isoindoline-1,3-dione derivatives are significant in various fields due to their diverse biological activities and applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 4,7-Dichloroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the coupled oxidation of imidazoles and tetraynes, which results in the formation of multifunctionalized isoindole-1,3-diones . These methods are designed to be efficient and environmentally friendly, adhering to green chemistry principles .
Chemical Reactions Analysis
4,7-Dichloroisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with primary amines can yield N-substituted isoindoline-1,3-diones .
Scientific Research Applications
4,7-Dichloroisoindoline-1,3-dione has numerous applications in scientific research. In chemistry, it is used as an intermediate for the synthesis of various bioactive molecules. In biology, it has been studied for its potential to modulate dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, its derivatives have shown promise as antipsychotic agents and inhibitors of β-amyloid protein aggregation, indicating potential use in Alzheimer’s disease treatment . Additionally, it is used in the development of herbicides, colorants, dyes, and polymer additives .
Mechanism of Action
The mechanism of action of 4,7-Dichloroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence the receptor’s activity, potentially leading to therapeutic effects in neurological disorders. Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Comparison with Similar Compounds
4,7-Dichloroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 4,7-dimethoxyisoindoline-1,3-dione and 4,7-difluoroisoindoline-1,3-dione. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of methoxy groups in 4,7-dimethoxyisoindoline-1,3-dione can enhance its electron-donating properties, while the fluorine atoms in 4,7-difluoroisoindoline-1,3-dione can increase its electronegativity .
Properties
Molecular Formula |
C8H3Cl2NO2 |
---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
4,7-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13) |
InChI Key |
BIXWQKYACRKUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)NC2=O)Cl |
Origin of Product |
United States |
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